Cresyl glycidyl ether
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cresyl glycidyl ether is synthesized through the reaction of cresol with epichlorohydrin in the presence of a base, typically sodium hydroxide. The reaction proceeds via the formation of an intermediate glycidyl chloride, which then reacts with cresol to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of epichlorohydrin to a mixture of cresol and sodium hydroxide. The reaction is carried out at elevated temperatures, typically around 50-70°C, to ensure complete conversion. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Cresyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include primary and secondary amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted products with opened epoxide rings.
Scientific Research Applications
Cresyl glycidyl ether has a wide range of applications in scientific research, including:
Mechanism of Action
Cresyl glycidyl ether exerts its effects primarily through its glycidyl functionality. The epoxide group in this compound is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity allows it to act as a cross-linking agent, forming covalent bonds with other molecules and thereby enhancing the mechanical properties and stability of the resulting materials .
Comparison with Similar Compounds
Cresyl glycidyl ether is unique among glycidyl ethers due to its specific structure and reactivity. Similar compounds include:
Butyl glycidyl ether: Used as a reactive diluent in epoxy formulations but has a different alkyl group, leading to variations in reactivity and properties.
Phenyl glycidyl ether: Another glycidyl ether with a phenyl group, which imparts different chemical and physical properties compared to this compound.
Allyl glycidyl ether: Contains an allyl group, making it more reactive in certain polymerization reactions.
This compound stands out due to its balance of reactivity and stability, making it a versatile compound in various applications .
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)11-6-10-7-12-10/h2-5,10H,6-7H2,1H3 | |
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InChI Key |
CUFXMPWHOWYNSO-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CO2 | |
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Molecular Formula |
C10H12O2 | |
Record name | CRESYL GLYCIDYL ETHER | |
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DSSTOX Substance ID |
DTXSID3024863 | |
Record name | p-Cresyl glycidyl ether | |
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Molecular Weight |
164.20 g/mol | |
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Physical Description |
Cresyl glycidyl ether is a colorless liquid. Sinks and mixes with water. (USCG, 1999), Clear colorless liquid; [HSDB] | |
Record name | CRESYL GLYCIDYL ETHER | |
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Boiling Point |
498 °F at 760 mmHg (approx.) (USCG, 1999), 170 to 195 °C at 100 mbar | |
Record name | CRESYL GLYCIDYL ETHER | |
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Flash Point |
less than 200 °F (NTP, 1992), 200 °F (Open Cup) | |
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Solubility |
Insoluble (less than of equal to 1 mg/mL at 70 °F) (NTP, 1992) | |
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Density |
1.09 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.14 at 25 °C | |
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Vapor Pressure |
0.04 [mmHg] | |
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Color/Form |
Clear, colorless Liquid | |
CAS No. |
26447-14-3, 2186-24-5 | |
Record name | CRESYL GLYCIDYL ETHER | |
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Record name | [(tolyloxy)methyl]oxirane | |
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Precursor scoring | Relevance Heuristic |
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